molecular formula C15H22N2O4 B2885646 N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide CAS No. 613655-66-6

N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide

Cat. No.: B2885646
CAS No.: 613655-66-6
M. Wt: 294.351
InChI Key: URLVPNGRTJVDCA-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide is a chemical compound with the molecular formula C15H22N2O4 It is characterized by the presence of a morpholine ring, a hydroxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide typically involves the reaction of 4-(2-hydroxy-3-morpholin-4-ylpropoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Dissolving 4-(2-hydroxy-3-morpholin-4-ylpropoxy)aniline in a suitable solvent such as dichloromethane.
  • Adding acetic anhydride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours at room temperature.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide can be compared with other morpholine derivatives and phenylacetamide compounds. Similar compounds include:

    N-(4-morpholinyl)phenylacetamide: Lacks the hydroxy group and has different chemical properties.

    N-(2-hydroxy-3-morpholin-4-ylpropyl)acetamide: Similar structure but different substitution pattern.

    4-(2-hydroxy-3-morpholin-4-ylpropoxy)aniline: Precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-12(18)16-13-2-4-15(5-3-13)21-11-14(19)10-17-6-8-20-9-7-17/h2-5,14,19H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLVPNGRTJVDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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